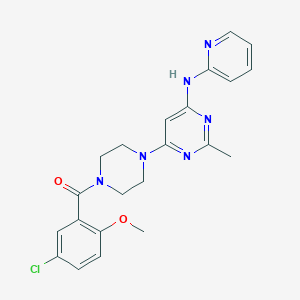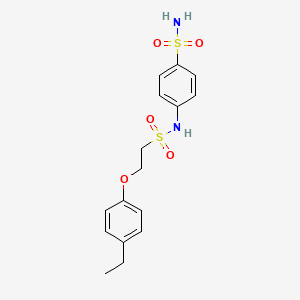
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a synthetic organic compound that features a nitrophenyl group, a phthalazinone moiety, and an acrylamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a nitrophenyl derivative under basic conditions.
Introduction of the phthalazinone moiety: This step involves the reaction of the intermediate with a phthalazinone derivative, often under acidic
Properties
CAS No. |
899952-39-7 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.334 |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+ |
InChI Key |
WQOQOIJYVQWAJC-JXMROGBWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)
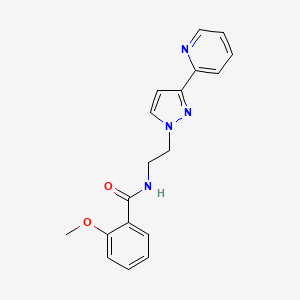


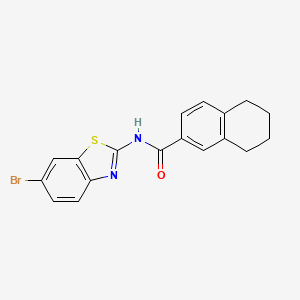
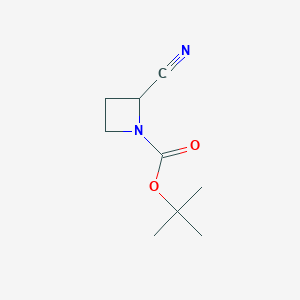
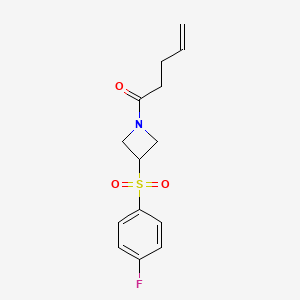
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide](/img/structure/B2427733.png)

